molecular formula C7H10N2O B1289336 2-Amino-3-hydroxy-4,6-dimethylpyridine CAS No. 213685-57-5

2-Amino-3-hydroxy-4,6-dimethylpyridine

Cat. No.: B1289336
CAS No.: 213685-57-5
M. Wt: 138.17 g/mol
InChI Key: CVXOIDCKNBBLHC-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-4,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, characterized by the presence of amino, hydroxy, and methyl groups at specific positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-4,6-dimethylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then subjected to a Sandmeyer reaction to introduce the amino group. The hydroxy group can be introduced through subsequent hydroxylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of 2-Amino-3-hydro

Properties

IUPAC Name

2-amino-4,6-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-3-5(2)9-7(8)6(4)10/h3,10H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXOIDCKNBBLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627438
Record name 2-Amino-4,6-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213685-57-5
Record name 2-Amino-4,6-dimethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213685-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,6-dimethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-hydroxy-4,6-dimethylpyridine
Reactant of Route 2
2-Amino-3-hydroxy-4,6-dimethylpyridine
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2-Amino-3-hydroxy-4,6-dimethylpyridine
Reactant of Route 4
2-Amino-3-hydroxy-4,6-dimethylpyridine
Reactant of Route 5
2-Amino-3-hydroxy-4,6-dimethylpyridine
Reactant of Route 6
2-Amino-3-hydroxy-4,6-dimethylpyridine

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